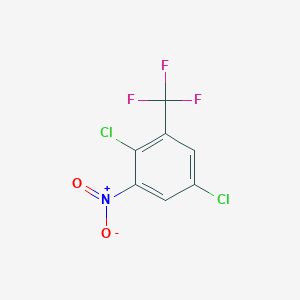

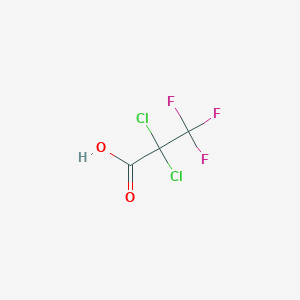

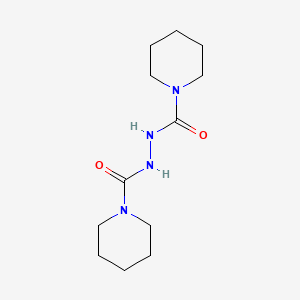

![molecular formula C8H13NO2 B1314313 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- CAS No. 103630-36-0](/img/structure/B1314313.png)

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-

货号 B1314313

CAS 编号:

103630-36-0

分子量: 155.19 g/mol

InChI 键: YTXXRLXVAZGQAL-ZCFIWIBFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is a chemical compound that has been of interest to researchers due to its potential applications in various fields of research and industry. The molecular weight of the compound is 155.19 g/mol .

Molecular Structure Analysis

High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H13NO2 . Predicted properties include a melting point of 36-37 °C, a boiling point of 262.2±19.0 °C, a density of 1.15±0.1 g/cm3, and an acidity coefficient (pKa) of -0.70±0.40 .科研应用

1. Synthesis and Structural Studies

- Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles are significant, demonstrating the behavior of pyrrolo[1,2-c]thiazole as a thiocarbonyl ylide in cycloaddition reactions, an insight that aids in understanding the synthesis of complex heterocyclic compounds (Sutcliffe et al., 2000).

- The synthesis of 5H-pyrrolo[2,1-a]isoindole ring through 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines illustrates the versatility of these reactions in constructing complex pyrrolo structures (New & Yevich, 1984).

2. Photophysical Properties and Applications

- The study of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, highlights its strong blue emission in dichloromethane, indicating potential applications in photophysical fields (Petrovskii et al., 2017).

3. Catalytic Applications

- [Bis(oxazolinyl)pyrrole]palladium complexes have been identified as effective catalysts in Heck‐ and Suzuki‐Type C−C coupling reactions, showcasing the role of these complexes in facilitating important organic synthesis reactions (Mazet & Gade, 2003).

性质

IUPAC Name |

(7aR)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXXRLXVAZGQAL-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N2C(CCC2=O)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N2[C@H](CCC2=O)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

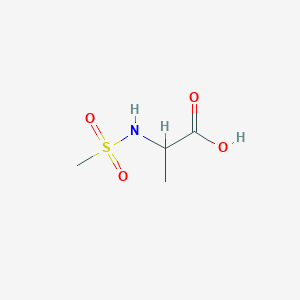

2-Methanesulfonamidopropanoic acid

879123-60-1

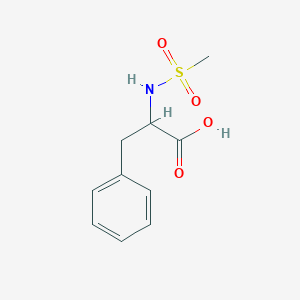

N-(methylsulfonyl)-DL-phenylalanine

29268-15-3

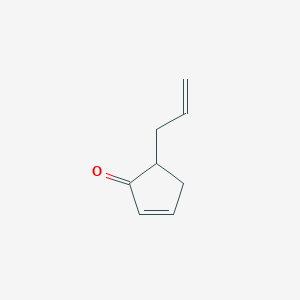

5-Allylcyclopent-2-enone

61020-32-4

1,2-Bis(1-piperidylcarbonyl)hydrazine

17696-90-1

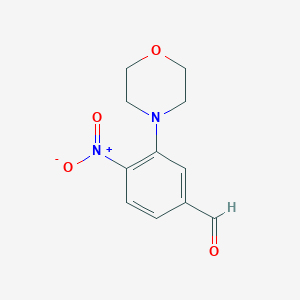

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

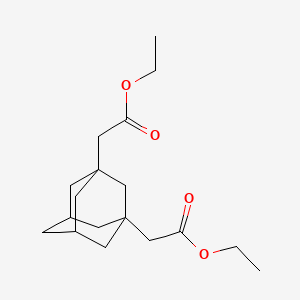

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)